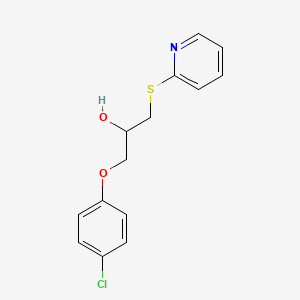
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol (CPPTP) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPTP belongs to the class of β-adrenergic receptor antagonists, also known as beta-blockers, which are commonly used to treat hypertension, angina, and heart failure. However, CPPTP has unique properties that make it a promising candidate for further research and development.
作用机制
CPPTP acts as a β-adrenergic receptor antagonist, blocking the binding of catecholamines such as epinephrine and norepinephrine to β-adrenergic receptors. This results in a decrease in heart rate and blood pressure, making it an effective treatment for cardiovascular diseases. Additionally, CPPTP has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and angiogenesis, contributing to its potential therapeutic applications in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
CPPTP has been shown to have several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and cardiac output. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CPPTP has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of CPPTP is its specificity for β-adrenergic receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, CPPTP has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of CPPTP is its relatively low potency compared to other β-adrenergic receptor antagonists, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on CPPTP. One area of interest is its potential use in combination with other drugs for cancer therapy. CPPTP has been shown to enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin, making it a promising candidate for combination therapy. Additionally, further research is needed to elucidate the mechanisms underlying CPPTP's effects on neurodegenerative diseases and identify potential therapeutic targets. Finally, the development of more potent derivatives of CPPTP may improve its effectiveness in various applications.
合成方法
CPPTP can be synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-pyridinethiol, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether and subsequent deprotection. This method has been reported in several scientific publications and has been optimized for high yield and purity.
科学研究应用
CPPTP has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, CPPTP has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14/h1-8,12,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLUJDUHSYTCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenoxy)-3-(2-pyridinylthio)-2-propanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


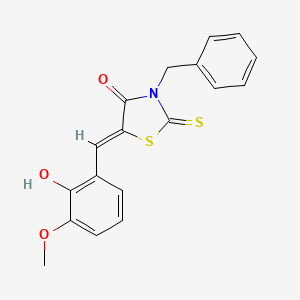
![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
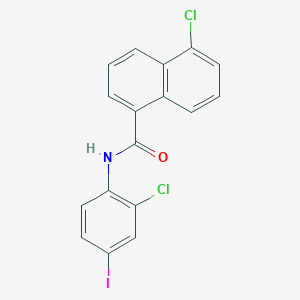
![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

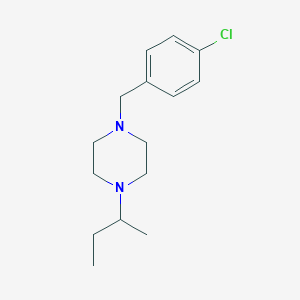
![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)
![1-[2-(1-adamantyl)ethoxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5123163.png)

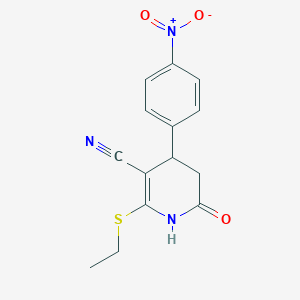

![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)